Physicochemical Differentiation: Besylate vs. Maleate Salt Stability and Processability
The amlodipine maleate salt exhibited chemical instability and tablet blend stickiness that prevented its commercial development as a viable oral dosage form [1]. In contrast, the besylate salt demonstrates a unique combination of good solubility, good stability, non-hygroscopicity, and good processability that renders it outstandingly suitable for pharmaceutical tablet and capsule formulation [2]. The stable anhydrous form of amlodipine besylate was stored for nearly 2 months at 92% relative humidity and 25°C without significant water uptake [3].
| Evidence Dimension | Physicochemical stability and processability |
|---|---|
| Target Compound Data | Amlodipine besylate: non-hygroscopic, stable anhydrous form; no significant water uptake after ~2 months at 92% RH/25°C; good processability enabling robust tablet formulation |
| Comparator Or Baseline | Amlodipine maleate: exhibited chemical instability and tablet blend stickiness; unsuitable for commercial formulation |
| Quantified Difference | Qualitative binary outcome: maleate unsuitable for commercial manufacturing; besylate patent granted specifically for overcoming maleate deficiencies |
| Conditions | Pharmaceutical formulation development context; stability testing at 92% RH, 25°C for anhydrous besylate |
Why This Matters
This salt-form differentiation directly impacts procurement for pharmaceutical R&D and generic formulation development, where manufacturing robustness is a critical selection criterion.
- [1] Unigene Laboratories, Inc. v. Apotex, Inc. Federal Court discussion regarding amlodipine maleate instability and stickiness issues. 2015. View Source
- [2] Pfizer Limited. Improvements in pharmaceutically acceptable salts. United Kingdom patent GB2188630A. 1987. View Source
- [3] ScienceDirect. Amlodipine Besylate: Hygroscopicity. In: Profiles of Drug Substances, Excipients and Related Methodology. 2012;37:31-42. View Source
